Cas no 35349-68-9 (2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-)
![2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)- structure](https://ja.kuujia.com/scimg/cas/35349-68-9x500.png)
2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)- 化学的及び物理的性質
名前と識別子
-
- 2H,6H-Pyrano[3,2-b]xanthen-6-one, 5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-
- 9-Hydroxycalabaxanthone
- 2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-
- 5,9-Dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-buten-1-yl)-2H ,6H-pyrano[3,2-b]xanthen-6-one
- HYDROXYCALABAXANTHONE, 9-(P)
- HYDROXYCALABAXANTHONE, 9-(P) PrintBack
- 1-isomangostin hydrate
- Xanthone I
- 1,6-Dihydroxy-7-methoxy-8-(3-methylbut-2-enyl)-6',6'-dimethylpyrano(2',3':3,2)xanthone
- [ "" ]
- B0005-190086
- MS-27014
- 5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-2h,6h-pyrano-[3,2-b]-xanthene-6-one
- 5,9-Dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-en-1-yl)pyrano[3,2-b]xanthen-6(2H)-one
- 5,9-Dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-2H,6H-pyrano[3,2-b]xanthen-6-one; 6-Hydroxycalabaxanthone; 9-Hydroxycalabaxanthone
- AKOS032962410
- HYDROXYCALABAXANTHONE, 9-
- 5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-en-1-yl)-2,6-dihydro-1,11-dioxatetracen-6-one
- 5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one
- BDBM50311741
- HY-N2795
- 1,6-dihydroxy-7-methoxy-8-(3-methylbut-2-enyl)-6'',6''-dimethylpyrano(2'',3'':3,2)xanthone
- 35349-68-9
- Q-100424
- SCHEMBL5617031
- 2H,6H-Pyrano[3,2-b]xanthen-6-one, 5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-
- Mangostanin
- CS-0023322
- CHEMBL561643
- DTXSID301318384
- CHEBI:190826
- G13557
- GTPL13468
- DA-50044
-
- インチ: InChI=1S/C24H24O6/c1-12(2)6-7-14-19-17(10-15(25)23(14)28-5)29-18-11-16-13(8-9-24(3,4)30-16)21(26)20(18)22(19)27/h6,8-11,25-26H,7H2,1-5H3
- InChIKey: HQWHKELJHUFLGD-UHFFFAOYSA-N
- ほほえんだ: CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C4C(=C3O)C=CC(C)(C)O4)O2)O)OC)C
計算された属性
- せいみつぶんしりょう: 408.15700
- どういたいしつりょう: 408.15728848g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 723
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 85.2Ų
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 617.6±55.0 °C at 760 mmHg
- フラッシュポイント: 213.9±25.0 °C
- PSA: 89.13000
- LogP: 5.05890
- じょうきあつ: 0.0±1.9 mmHg at 25°C
2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0023322-1mg |
9-Hydroxycalabaxanthone |
35349-68-9 | ≥97.0% | 1mg |
$400.0 | 2022-04-27 | |
Chengdu Biopurify Phytochemicals Ltd | SBP01854-5mg |
9-Hydroxycalabaxanthone |
35349-68-9 | 98% | 5mg |
$160 | 2023-09-19 | |
eNovation Chemicals LLC | Y1266407-1mg |
HYDROXYCALABAXANTHONE, 9- |
35349-68-9 | 97% | 1mg |
$115 | 2024-06-06 | |
1PlusChem | 1P00CI1R-5mg |
HYDROXYCALABAXANTHONE, 9- |
35349-68-9 | 99% | 5mg |
$632.00 | 2024-05-04 | |
MedChemExpress | HY-N2795-5mg |
9-Hydroxycalabaxanthone |
35349-68-9 | 99.14% | 5mg |
¥5200 | 2024-04-15 | |
A2B Chem LLC | AF82463-5mg |
HYDROXYCALABAXANTHONE, 9- |
35349-68-9 | 98% | 5mg |
$192.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1266407-1mg |
HYDROXYCALABAXANTHONE, 9- |
35349-68-9 | 97% | 1mg |
$120 | 2025-02-21 | |
Chengdu Biopurify Phytochemicals Ltd | SBP01854-10mg |
9-Hydroxycalabaxanthone |
35349-68-9 | 98% | 10mg |
$290 | 2023-09-20 | |
ChemFaces | CFN98467-5mg |
9-Hydroxycalabaxanthone |
35349-68-9 | >=98% | 5mg |
$218 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H88090-5mg |
9-Hydroxycalabaxanthone |
35349-68-9 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-07 |
2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)- サプライヤー
2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)- 関連文献
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1. Extractives from Guttiferae. Part II. The isolation and structure of four polyhydroxyxanthones in Symphonia globulifera L.H. D. Locksley,I. Moore,F. Scheinmann J. Chem. Soc. C 1966 430
-
I. Carpenter,H. D. Locksley,F. Scheinmann J. Chem. Soc. C 1969 2421
-
3. Excited singlet and triplet pK values of xanthone in aqueous solutionJ. F. Ireland,P. A. H. Wyatt J. Chem. Soc. Faraday Trans. 1 1972 68 1053
-
Maxime Fréneau,Pascal de Sainte Claire,Norbert Hoffmann,Jean-Pierre Vors,Julie Geist,Michel Euvrard,Claire Richard RSC Adv. 2016 6 5512
-
Anqi Wang,Qianyu Liu,Yang Ye,Yitao Wang,Ligen Lin Food Funct. 2015 6 3013
-
J. R. Lewis,J. B. Reary J. Chem. Soc. C 1970 1662
-
A. Weizmann Trans. Faraday Soc. 1940 36 978
-
Xuesen Fan,Nana Shen,Bin Li,Shenghai Guo,Xinying Zhang RSC Adv. 2014 4 15081
-
Kate M. J. de Mattos-Shipley,Thomas J. Simpson Nat. Prod. Rep. 2023 40 174
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Xiao-Qian Chi,Cheng-Ting Zi,Hong-Mei Li,Liu Yang,Yong-Feng Lv,Jin-Yu Li,Bo Hou,Fu-Cai Ren,Jiang-Miao Hu,Jun Zhou RSC Adv. 2018 8 41377
2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-に関する追加情報
Exploring the Multifaceted Potential of 2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)- (CAS No. 35349-68-9)
The compound 2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-, identified by CAS No. 35349-68-9, represents a fascinating subject of study in the realm of organic chemistry and natural product research. This structurally intricate molecule belongs to the pyranoxanthone family, a class of compounds renowned for their diverse biological activities and potential applications in pharmaceuticals, cosmetics, and functional materials. Its unique combination of hydroxyl, methoxy, and prenyl substituents contributes to its distinct physicochemical properties and reactivity patterns.
Recent years have witnessed a surge in interest toward natural-derived xanthones and their synthetic analogs, driven by growing consumer demand for sustainable and bioactive ingredients. The 5,9-dihydroxy-8-methoxy substitution pattern in this compound is particularly noteworthy, as it mirrors motifs found in several plant-derived metabolites with documented antioxidant and photoprotective effects. Researchers are actively investigating whether CAS No. 35349-68-9 could offer similar benefits, especially in skincare formulations where UV-absorbing compounds and anti-aging agents are highly sought after.
From a synthetic chemistry perspective, the 2,2-dimethylpyran ring fused to the xanthen-6-one core presents intriguing challenges for total synthesis. The 7-(3-methyl-2-butenyl) side chain (commonly referred to as a prenyl group) introduces both steric considerations and opportunities for further functionalization, making this compound a valuable scaffold for medicinal chemistry optimization. Computational studies suggest that the spatial arrangement of its substituents may facilitate interactions with biological targets involved in cellular stress response pathways.
The compound's potential extends beyond biomedical applications. Materials scientists are examining its fluorescence properties, as the conjugated pyrano[3,2-b]xanthene system could serve as a building block for organic electronic materials. This aligns with current trends in developing bio-based functional materials for optoelectronic devices, where molecules combining electron-donating and -withdrawing groups (like the hydroxyl and methoxy substituents in this case) often exhibit desirable charge transport characteristics.
Analytical characterization of 35349-68-9 reveals interesting solubility behavior—moderate in polar organic solvents but limited in water—which informs formulation strategies for potential applications. Advanced techniques like 2D NMR and high-resolution mass spectrometry have been employed to confirm its structure, particularly the regiochemistry of the 8-methoxy group relative to the 5,9-dihydroxy substitutions. Such detailed characterization is crucial for quality control in research applications and potential commercial development.
Environmental considerations are increasingly important in compound evaluation, and preliminary biodegradation studies suggest that 2H,6H-Pyrano[3,2-b]xanthen-6-one derivatives may offer advantages over persistent synthetic molecules in certain applications. This aspect resonates with the growing green chemistry movement and consumer preference for eco-friendly alternatives in personal care and material science.
Ongoing research is exploring structure-activity relationships within this chemical class, with particular attention to how modifications of the prenyl side chain or methoxy group affect biological potency. Such investigations are critical for potential therapeutic applications, where fine-tuning of molecular properties can significantly impact efficacy and safety profiles. The compound's structural features make it a promising candidate for further derivatization studies aimed at optimizing specific biological or physical properties.
In the context of natural product chemistry, CAS No. 35349-68-9 represents an interesting case study in secondary metabolite diversity. While not as widely distributed as simpler xanthones, related pyranoxanthones have been isolated from several plant families, suggesting possible ecological roles in plant defense mechanisms. This has spurred investigations into whether semi-synthetic production of such compounds could provide sustainable access to these structurally complex molecules.
The scientific community continues to uncover new dimensions of this compound's potential, from possible enzyme modulation capabilities to novel material applications. As analytical techniques advance and computational prediction tools become more sophisticated, our understanding of 5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-2H,6H-Pyrano[3,2-b]xanthen-6-one will undoubtedly expand, potentially revealing unexpected utilities for this intriguing molecular architecture.
35349-68-9 (2H,6H-Pyrano[3,2-b]xanthen-6-one,5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methyl-2-butenyl)-) 関連製品
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